![molecular formula C11H14F3N B2712884 1,1,1-Trifluoro-5-phenylpentan-3-amine CAS No. 1249080-46-3](/img/structure/B2712884.png)
1,1,1-Trifluoro-5-phenylpentan-3-amine
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Overview
Description
1,1,1-Trifluoro-5-phenylpentan-3-amine, also known as TFPPA, is an organic compound . It has a molecular weight of 217.23 g/mol . The IUPAC name for this compound is 1,1,1-trifluoro-5-phenylpentan-3-amine .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-5-phenylpentan-3-amine is1S/C11H14F3N.ClH/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
1,1,1-Trifluoro-5-phenylpentan-3-amine is a powder at room temperature . Its density is predicted to be 1.130 g/cm3 .Scientific Research Applications
Metal-Free Reduction
1,1,1-Trifluoro-5-phenylpentan-3-amine is utilized in metal-free reduction processes. Tris(pentafluorophenyl)boron, a catalyst related to this compound, has been shown to be effective in the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This process allows for mild reduction of various amides in near quantitative yield, demonstrating functional group tolerance including for alkenes, nitro groups, and aryl halides (Chadwick, Kardelis, Lim, & Adronov, 2014).
Complex Formation Studies
This compound's derivatives are studied for their role in forming complexes with aromatic NH and OH proton donors. For example, structures of complexes with NH⋯N hydrogen bond formed by bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine, a related compound, have been explored in various solvents (Castaneda, Denisov, & Schreiber, 2001).
Fluorine-Containing Ionic Liquids
The compound's structural analogues are important in the synthesis of fluorine-containing ionic liquids, which are notable for their low melting points and low viscosities. These ionic liquids are synthesized using N-alkylpyrrolidine and N-methylpiperidine with fluorinated 1,3-diketones (Li, Zeng, Garg, Twamley, & Shreeve, 2008).
Biogenic Amine Determination
Compounds related to 1,1,1-Trifluoro-5-phenylpentan-3-amine have been applied in the determination of biogenic amines in beverages using liquid chromatography-tandem mass spectrometry and 19F nuclear magnetic resonance analysis (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Photophysical Properties
The compound's structural relatives are used in synthesizing europium(III) complexes for studying photophysical properties. These complexes demonstrate potential in light-emitting applications due to their characteristic red emissions (Raj, Biju, & Reddy, 2008).
Fluorine-to-Uranium Dative Interactions
Fluorinated diarylamines, similar to 1,1,1-Trifluoro-5-phenylpentan-3-amine, are employed in the preparation of uranium(III, IV) complexes. These compounds reveal interesting fluorine-to-uranium dative interactions, highlighting their potential in coordination chemistry and nuclear applications (Yin, Lewis, Williams, Carroll, & Schelter, 2013).
Polymerization and Chemical Reactions
The compound and its derivatives are instrumental in various polymerization and chemical reactions. For instance, perfluoro(2,3-epoxy-2-methylpentane) reactions with diamines result in compounds that are presumably formed as a result of rearrangements of intermediate ketones (Filyakova, Zapevalov, Kodess, Slepukhin, & Saloutin, 2013).
Fluorination Techniques
1,1,1-Trifluoro-5-phenylpentan-3-amine and its analogs contribute to the development of novel fluorination techniques, as demonstrated by the synthesis of perfluorochemicals using liquid-phase photofluorination (Scherer, Yamanouchi, & Onox, 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-5-phenylpentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c12-11(13,14)8-10(15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACPZGCLYNRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-phenylpentan-3-amine |
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